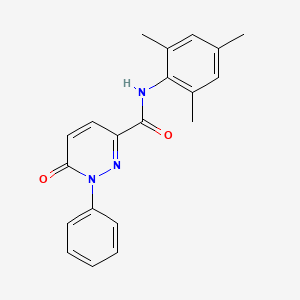
(4-Benzylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as 4'-MePPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant and euphoric effects. However,
Mecanismo De Acción
The mechanism of action of 4'-MePPP involves its ability to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It achieves this by inhibiting their reuptake into the presynaptic neuron, leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in an increase in neuronal activity and the stimulation of the reward pathway, leading to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-MePPP have been studied in animal models. It has been shown to increase locomotor activity and induce hyperthermia, suggesting its stimulant properties. It has also been shown to increase the release of dopamine in the striatum, suggesting its potential as a treatment for Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4'-MePPP in lab experiments include its high potency and selectivity for dopamine, serotonin, and norepinephrine transporters. This makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering this compound.
Direcciones Futuras
There are several future directions for the study of 4'-MePPP. One potential direction is its use as a treatment for Parkinson's disease, based on its ability to increase dopamine release in the striatum. Another direction is its use as a research tool for studying the mechanisms of dopamine, serotonin, and norepinephrine in the brain. Further studies are needed to fully understand the potential applications of 4'-MePPP in these areas.
Conclusion:
In conclusion, 4'-MePPP is a synthetic compound that has been studied for its potential use as a research tool in various scientific fields. Its mechanism of action involves its ability to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its psychoactive effects. While caution should be taken when handling and administering this compound due to its psychoactive effects, it has several potential applications in the study of neurotransmitter mechanisms and as a treatment for Parkinson's disease.
Métodos De Síntesis
The synthesis of 4'-MePPP involves the reaction of 4-benzylpiperazine with 6-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 192-194°C.
Aplicaciones Científicas De Investigación
4'-MePPP has been studied for its potential use as a research tool in various scientific fields. It has been shown to have affinity for several neurotransmitter receptors, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-6-5-9-17(19-15)18(22)21-12-10-20(11-13-21)14-16-7-3-2-4-8-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVJFBWCOVNRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide](/img/structure/B7538573.png)






![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)